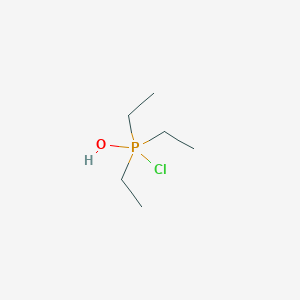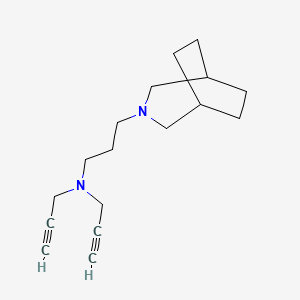
3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- is a bicyclic amine compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bicyclic framework with a nitrogen atom incorporated into the ring system, making it a versatile scaffold for the development of bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Mannich reaction involving an aromatic ketone, paraformaldehyde, and dimethylamine.
Introduction of the Propanamine Group: The propanamine group can be introduced via reductive amination, where the bicyclic core is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium borohydride.
Attachment of the DI-2-propynyl Group: The final step involves the alkylation of the amine group with a propargyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of antiprotozoal agents, showing activity against Plasmodium falciparum and Trypanosoma brucei.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used to study the structure-activity relationships of bicyclic amines and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound’s bicyclic structure allows it to fit into the active sites of these targets, disrupting their normal function . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo(3.3.1)nonane: Another bicyclic amine with a different ring structure.
3-Azabicyclo(3.3.1)nonane: Similar to the target compound but with a different ring size and substitution pattern.
Uniqueness
3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- is unique due to its specific bicyclic structure and the presence of the DI-2-propynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and materials.
Propiedades
Número CAS |
35883-48-8 |
|---|---|
Fórmula molecular |
C17H26N2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
3-(3-azabicyclo[3.2.2]nonan-3-yl)-N,N-bis(prop-2-ynyl)propan-1-amine |
InChI |
InChI=1S/C17H26N2/c1-3-10-18(11-4-2)12-5-13-19-14-16-6-7-17(15-19)9-8-16/h1-2,16-17H,5-15H2 |
Clave InChI |
CTOXDZJZYCWMDY-UHFFFAOYSA-N |
SMILES canónico |
C#CCN(CCCN1CC2CCC(C1)CC2)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)

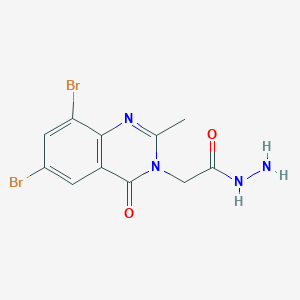
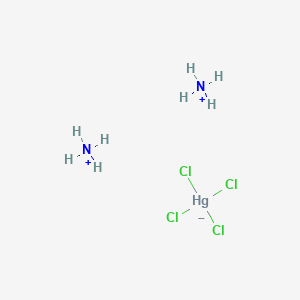
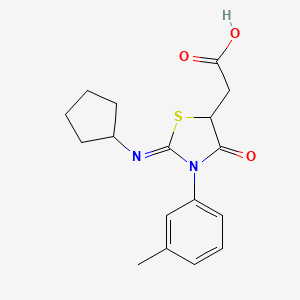
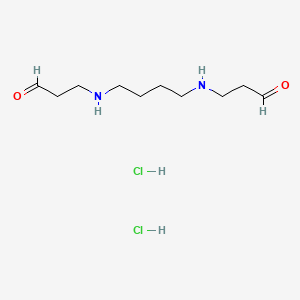

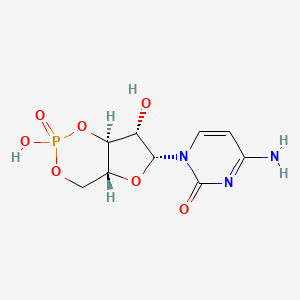
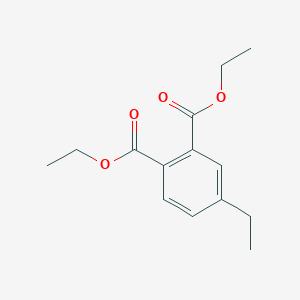

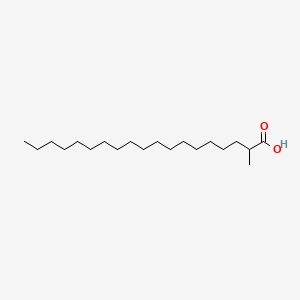
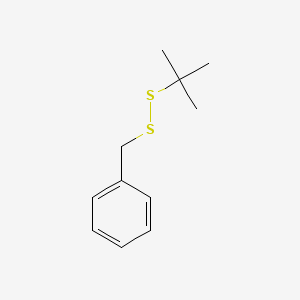
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
